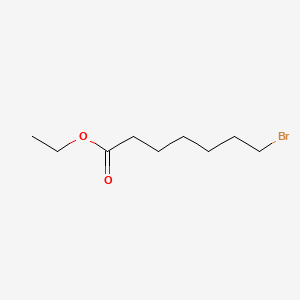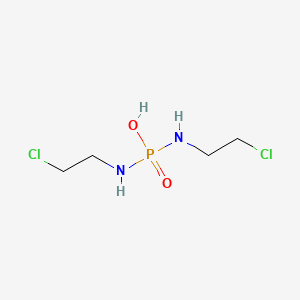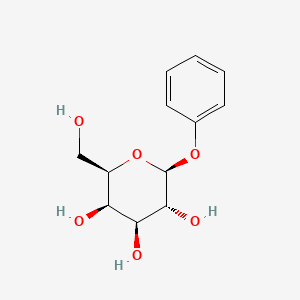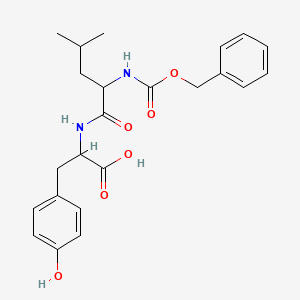
Z-LEU-TYR-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-LEU-TYR-OH is a synthetic compound with the molecular formula C23H28N2O6 and a molecular weight of 428.5 g/mol. This compound is not intended for human or veterinary use and is typically utilized in controlled laboratory environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-LEU-TYR-OH involves the coupling of benzyloxycarbonyl-protected leucine and tyrosine. The reaction typically employs peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under mild conditions to preserve the integrity of the benzyloxycarbonyl protecting group .
Industrial Production Methods
These methods often utilize automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions
Z-LEU-TYR-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Deprotected leucyltyrosine.
Substitution: Various peptide derivatives depending on the nucleophile used.
Scientific Research Applications
Z-LEU-TYR-OH is utilized in various scientific research applications, including:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: In the investigation of peptide-protein interactions and enzyme-substrate specificity.
Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Z-LEU-TYR-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety, allowing the compound to interact with its targets without premature degradation. The leucine and tyrosine residues contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and applications in proteasome inhibition.
N-benzyloxycarbonyl-L-serine benzyl ester: Another peptide derivative with protective groups used in peptide synthesis.
Uniqueness
Z-LEU-TYR-OH is unique due to its specific combination of leucine and tyrosine residues, which confer distinct biochemical properties. Its applications in cancer research and peptide synthesis further highlight its importance in scientific research.
Properties
CAS No. |
40908-35-8 |
|---|---|
Molecular Formula |
C23H28N2O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) |
InChI Key |
LYFZBGIZNYYJJR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Key on ui other cas no. |
40908-35-8 |
sequence |
LY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


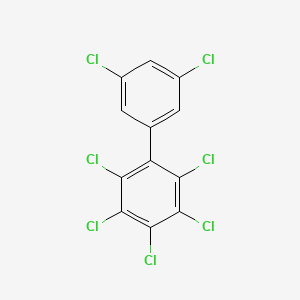
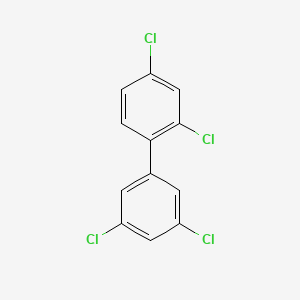
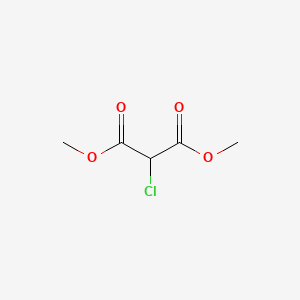
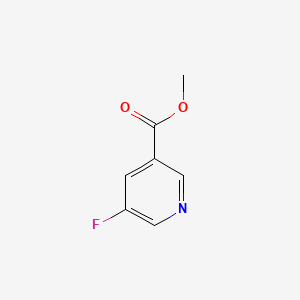
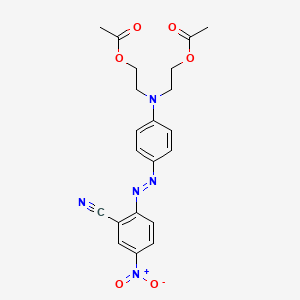

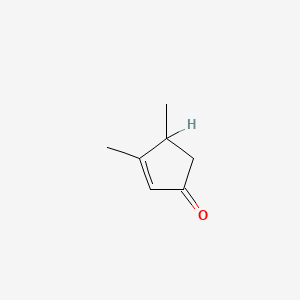
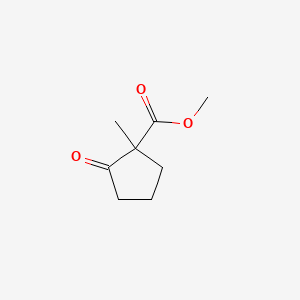
![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
